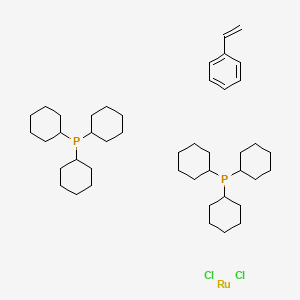

Grubbs Catalyst 1st Generation

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichlororuthenium;styrene;tricyclohexylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEOQDKBWLBRKR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H74Cl2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dissociative Heart of Olefin Metathesis: A Technical Guide to the Grubbs First-Generation Catalyst's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The advent of the first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride ([RuCl2(PCy3)2(=CHPh)]), marked a pivotal moment in synthetic chemistry, providing a robust and functional group tolerant tool for olefin metathesis. Understanding the intricate details of its mechanism of action is paramount for optimizing existing synthetic routes and designing novel catalytic systems. This technical guide provides an in-depth exploration of the core mechanistic principles of this foundational catalyst, supported by quantitative kinetic data, detailed experimental protocols, and a clear visualization of the catalytic cycle.

Core Mechanism: A Dissociative Pathway

The catalytic cycle of the first-generation Grubbs catalyst is widely accepted to proceed through a dissociative mechanism.[1] This pathway is initiated by the dissociation of one of the two bulky tricyclohexylphosphine (B42057) (PCy3) ligands from the 16-electron, square pyramidal precatalyst. This initial step generates a highly reactive, 14-electron intermediate, which is the true catalytically active species.[1]

The subsequent steps follow the Chauvin mechanism, a well-established model for olefin metathesis. The vacant coordination site on the 14-electron intermediate is occupied by an incoming olefin substrate, forming a π-complex. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.[1][2] A retro [2+2] cycloaddition then cleaves the metallacyclobutane ring in a productive manner, releasing a new olefin product and forming a new ruthenium alkylidene complex, thus propagating the catalytic cycle.

While an associative pathway, involving the initial coordination of the olefin to the 16-electron complex to form an 18-electron intermediate, has been considered, kinetic studies have largely shown that this is not a significant contributor to the overall mechanism for the first-generation catalyst.

Quantitative Kinetic Data

The dissociative mechanism is supported by extensive kinetic studies. The rate-determining step for the initiation of the catalyst is the initial dissociation of the phosphine (B1218219) ligand. Below is a summary of key kinetic parameters determined for the Grubbs first-generation catalyst.

| Reaction/Process | Substrate | Solvent | Temperature (°C) | Rate Constant | Activation Parameters | Reference |

| Phosphine Dissociation (k1) | - | Toluene-d8 | 80 | 9.6 s⁻¹ | ΔH‡ = 23.6 ± 0.5 kcal/mol, ΔS‡ = 10.1 ± 1.5 eu | [3] |

| Phosphine Re-association (k-1) / Alkene Coordination (k2) Ratio | Ethyl vinyl ether | Toluene-d8 | 80 | k-1/k2 = 1.3 | - | [3] |

| Catalyst Transformation (k_obs) | - | CH2Cl2 | 25 | 7.48 x 10⁻⁵ s⁻¹ | - | [4] |

Experimental Protocols

The kinetic analysis of the Grubbs first-generation catalyst has been instrumental in elucidating its mechanism. The following are representative protocols for key experiments.

Determination of Phosphine Dissociation Rate by ¹H NMR Spectroscopy

Objective: To measure the rate of phosphine exchange, which serves as a proxy for the rate of phosphine dissociation (k1).

Methodology:

-

Sample Preparation: In a nitrogen-filled glovebox, a solution of the Grubbs first-generation catalyst (e.g., 10 mM) and a phosphine exchange agent (e.g., P(p-tolyl)3, 100 mM) in an appropriate deuterated solvent (e.g., toluene-d8) is prepared in an NMR tube.

-

NMR Analysis: The sample is placed in the NMR spectrometer pre-heated to a constant temperature (e.g., 80 °C).

-

Data Acquisition: A series of ¹H NMR spectra are acquired over time. The rate of disappearance of the benzylidene proton signal of the starting catalyst and the appearance of the corresponding signal for the new phosphine-exchanged complex are monitored.

-

Data Analysis: The rate constants are determined by fitting the concentration versus time data to a first-order kinetic model.

Initiation Kinetics using UV-Vis Spectroscopy

Objective: To determine the rate of initiation of the catalyst upon reaction with an olefin.

Methodology:

-

Instrumentation: A stopped-flow UV-Vis spectrophotometer is used to monitor the rapid initial reaction.

-

Reagent Preparation: Stock solutions of the Grubbs first-generation catalyst and a suitable olefin substrate (e.g., ethyl vinyl ether) are prepared in a dry, deoxygenated solvent (e.g., toluene) under an inert atmosphere. Ethyl vinyl ether is often used as it forms a stable Fischer carbene, preventing catalyst decomposition and simplifying the kinetics.

-

Kinetic Run: The two solutions are rapidly mixed in the stopped-flow apparatus. The change in absorbance at a wavelength corresponding to the starting ruthenium complex (e.g., ~320 nm) is monitored over time.

-

Data Analysis: The observed rate constant (k_obs) is obtained by fitting the absorbance versus time data to a single-exponential decay function. By performing the experiment at various olefin concentrations, the individual rate constants (k1 and the ratio k-1/k2) can be determined by fitting the data to the appropriate rate law for a dissociative mechanism.

Mandatory Visualizations

Catalytic Cycle of Grubbs First-Generation Catalyst

Catalytic cycle of the Grubbs first-generation catalyst.

Experimental Workflow for Kinetic Analysis

Workflow for kinetic analysis of the Grubbs catalyst.

References

The Dawn of a New Era in Synthesis: A Technical Guide to First-Generation Grubbs Catalysts

An In-depth Exploration of the History, Mechanism, and Application of the Olefin Metathesis Pioneers

For researchers, scientists, and professionals in drug development and materials science, the advent of well-defined olefin metathesis catalysts marked a paradigm shift in the art of chemical synthesis. Among these, the first-generation Grubbs catalysts emerged as revolutionary tools, offering unprecedented functional group tolerance and ease of use. This technical guide delves into the history, development, mechanism, and practical application of these pioneering catalysts, providing a comprehensive resource for understanding and utilizing these foundational organometallic complexes.

A Historical Perspective: The Path to a Stable and Tolerant Catalyst

The journey to the first-generation Grubbs catalyst was built upon decades of foundational research in olefin metathesis. While the phenomenon was observed in industrial processes in the 1950s, it was the mechanistic insights of Yves Chauvin in the 1970s, proposing a metal carbene and a metallacyclobutane intermediate, that laid the theoretical groundwork.[1] For their collective contributions to the development of olefin metathesis, Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin were awarded the Nobel Prize in Chemistry in 2005.[2]

The early metathesis catalysts, often based on tungsten and molybdenum, were highly active but suffered from extreme sensitivity to air, moisture, and various functional groups, limiting their synthetic utility. The quest for more robust catalysts led to the exploration of late transition metals. In the 1960s, ruthenium trichloride (B1173362) was found to catalyze olefin metathesis, albeit as an ill-defined system.[2] A significant breakthrough occurred in 1992 when Grubbs' group reported the first well-defined ruthenium catalyst, prepared from RuCl₂(PPh₃)₄ and diphenylcyclopropene.[2]

This pioneering work culminated in 1995 with the development of what is now known as the first-generation Grubbs catalyst , benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ((PCy₃)₂Cl₂Ru=CHPh).[3] This purple solid proved to be remarkably stable in the presence of air and tolerant to a wide array of functional groups, opening the door for the widespread application of olefin metathesis in complex organic synthesis.[2]

The development timeline below highlights the key milestones leading to this groundbreaking discovery.

Caption: A timeline of key developments leading to the first-generation Grubbs catalyst.

The Catalytic Heart: Mechanism of Olefin Metathesis

The catalytic cycle of the first-generation Grubbs catalyst proceeds via a dissociative mechanism, as elucidated by Chauvin. The cycle is initiated by the dissociation of one of the bulky tricyclohexylphosphine (B42057) (PCy₃) ligands to generate a highly reactive 14-electron intermediate. This species then coordinates with an olefin from the substrate.

The key steps of the catalytic cycle are as follows:

-

Initiation: Dissociation of a PCy₃ ligand to form the active catalyst.

-

[2+2] Cycloaddition: The olefin coordinates to the ruthenium center and undergoes a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.

-

[2+2] Retro-Cycloaddition: The metallacyclobutane ring cleaves to release a new olefin and a new ruthenium carbene complex.

-

Propagation: The newly formed ruthenium carbene re-enters the catalytic cycle, reacting with another olefin moiety to continue the metathesis process.

The driving force for ring-closing metathesis (RCM) is often the entropically favorable release of a small, volatile olefin, such as ethylene.[4]

Caption: The dissociative catalytic cycle of the first-generation Grubbs catalyst.

Performance in Practice: A Quantitative Overview

The first-generation Grubbs catalyst has proven effective in a variety of olefin metathesis reactions, most notably Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM). Its performance is influenced by factors such as substrate sterics, electronic effects, and reaction conditions.

Ring-Closing Metathesis (RCM) Data

The RCM of dienes to form cyclic olefins is a cornerstone application of the first-generation Grubbs catalyst. It is particularly effective for the formation of 5- to 7-membered rings.

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl diallylmalonate | 4.8 | CH₂Cl₂ | Room Temp | 1 | >95 | [5] |

| N,N-diallyl-p-toluenesulfonamide | 5 | Benzene | Room Temp | 4 | 98 | [6] |

| 1,7-Octadiene | 2-4 | Benzene | Room Temp | - | 82 | [6] |

| Diallyl ether | 4 | Benzene | Room Temp | - | 93 | [6] |

Cross-Metathesis (CM) Data

Cross-metathesis involves the reaction between two different olefins. While selectivity can be a challenge due to competing homodimerization, the first-generation Grubbs catalyst can be effective, particularly when one olefin is used in excess or when there is a significant difference in the reactivity of the two olefins.

| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | Ethylene (60 psig) | - | - | 25 | - | High selectivity | [7] |

| Allylbenzene | cis-1,4-Diacetoxy-2-butene | 5 | CH₂Cl₂ | Room Temp | 12 | 81 | [8] |

| Styrene | Methyl acrylate | 5 | CH₂Cl₂ | Room Temp | 12 | 75 | [8] |

Turnover Numbers (TON) and Turnover Frequencies (TOF)

The efficiency of a catalyst is often measured by its turnover number (TON), the number of substrate molecules converted per molecule of catalyst, and its turnover frequency (TOF), the TON per unit time. For the cross-metathesis of methyl oleate (B1233923) with ethylene, the first-generation Grubbs catalyst has shown the potential for high turnovers, although catalyst longevity can be a limitation in batch processes.[7] In some cases, first-generation catalysts have demonstrated higher TONs in RCM compared to their second-generation counterparts.[9]

Experimental Protocols

Synthesis of a First-Generation Grubbs Catalyst Analogue: (PCy₃)₂Cl₂Ru(=CH–CH=CMe₂)

This three-step procedure provides a reliable method for synthesizing a metathesis-active first-generation Grubbs catalyst analogue in a laboratory setting.

Step 1: Synthesis of [(COD)RuCl₂]ₓ

-

Combine RuCl₃·H₂O and 1,5-cyclooctadiene (B75094) (COD) in ethanol.

-

Reflux the mixture to yield the polymeric complex [(COD)RuCl₂]ₓ.

Step 2: Synthesis of Ru(H)(H₂)(Cl)(PCy₃)₂

-

React [(COD)RuCl₂]ₓ with tricyclohexylphosphine (PCy₃) in the presence of H₂ gas.

-

This step requires the use of Schlenk techniques due to the air-sensitivity of the resulting hydride complex. The product is formed in high yield (95%).[10]

Step 3: Synthesis of (PCy₃)₂Cl₂Ru(=CH–CH=CMe₂)

-

Dissolve the ruthenium hydride complex from Step 2 in methylene (B1212753) chloride.

-

React the solution with 3-chloro-3-methyl-1-butyne (B142711) at -30 °C.

-

The reaction is typically complete in under 10 minutes, affording the vinylcarbene complex in approximately 95% isolated yield.[10]

General Procedure for Ring-Closing Metathesis of Diethyl Diallylmalonate

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the first-generation Grubbs catalyst (e.g., 16 mg, 0.02 mmol) in dry, degassed dichloromethane (B109758) (10 mL).[5]

-

Add diethyl diallylmalonate (100 mg, 0.416 mmol) to the catalyst solution.[5]

-

Stir the reaction mixture at room temperature for 1 hour.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture and purify the product by flash column chromatography on silica (B1680970) gel to yield the cyclic product.

Representative Procedure for Cross-Metathesis

-

Under an inert atmosphere, dissolve the first-generation Grubbs catalyst (5 mol%) in dichloromethane to create a 20 mM solution.[11]

-

Add one equivalent of each olefin to the catalyst solution.[11]

-

Stir the reaction at room temperature and monitor its progress by TLC or GC.[11]

-

Upon completion, quench the reaction and purify the product by column chromatography.[11]

Conclusion

The development of first-generation Grubbs catalysts was a watershed moment in organic synthesis. Their unprecedented stability and functional group tolerance democratized olefin metathesis, transforming it from a niche reaction into a powerful and widely used tool for the construction of complex molecules. While subsequent generations of catalysts have emerged with enhanced reactivity, the first-generation catalysts remain a cost-effective and highly effective option for a broad range of applications, particularly in academic and early-stage research settings. A thorough understanding of their history, mechanism, and practical application, as detailed in this guide, is essential for any scientist seeking to harness the full potential of olefin metathesis.

References

- 1. (PCy3)2Cl2Ru=CHPh Catalyzed Kharasch additions. Application in a formal olefin carbonylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ring Closing Metathesis [organic-chemistry.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cross Metathesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rcr.colab.ws [rcr.colab.ws]

Electronic Properties of First-Generation Grubbs Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of the first-generation Grubbs catalyst, a cornerstone in the field of olefin metathesis. This document delves into the synthesis, catalytic mechanism, and detailed experimental and computational characterization of this pioneering organometallic complex. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams.

Introduction

The first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(CHPh)]), has revolutionized synthetic organic chemistry by providing a highly functional group tolerant and efficient catalyst for olefin metathesis. Its unique electronic structure governs its reactivity and catalytic efficiency. Understanding these electronic properties is paramount for optimizing existing synthetic routes and designing novel catalytic systems. This guide explores the fundamental electronic characteristics of this catalyst through experimental and theoretical lenses.

Synthesis of Grubbs Catalyst (First Generation)

The synthesis of the first-generation Grubbs catalyst is a well-established procedure in organometallic chemistry. A common and effective method involves the reaction of a ruthenium(II) phosphine (B1218219) complex with a carbene source.

One-Pot Synthesis Protocol

A widely adopted one-pot synthesis was developed by the Grubbs group.

Reactants:

-

RuCl₂(PPh₃)₃ (Ruthenium(II) dichloro-tris(triphenylphosphine))

-

Phenyldiazomethane (PhCH=N₂)

Procedure:

-

A solution of RuCl₂(PPh₃)₃ in a suitable solvent (e.g., dichloromethane) is prepared under an inert atmosphere.

-

Phenyldiazomethane is added to the solution, leading to the formation of a ruthenium-carbene intermediate.

-

Tricyclohexylphosphine is then introduced to the reaction mixture. The more basic and sterically demanding PCy₃ ligands displace the triphenylphosphine (B44618) ligands to yield the final, more stable first-generation Grubbs catalyst.

-

The product is typically purified by column chromatography.

An alternative and safer approach avoids the use of the explosive phenyldiazomethane, employing instead a diazoalkane precursor or other carbene transfer reagents.

The Olefin Metathesis Catalytic Cycle

The catalytic cycle of olefin metathesis mediated by the first-generation Grubbs catalyst is a well-studied process that proceeds through a series of distinct intermediates. The currently accepted mechanism is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps.

The initiation of the catalyst involves the dissociation of one of the bulky tricyclohexylphosphine (PCy₃) ligands to generate a highly reactive 14-electron intermediate. This intermediate then coordinates with an olefin substrate to enter the catalytic cycle.

Experimental Characterization of Electronic Properties

Several experimental techniques are employed to probe the electronic structure and properties of the first-generation Grubbs catalyst.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The first-generation Grubbs catalyst exhibits characteristic absorption bands in the visible and ultraviolet regions.

Experimental Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the catalyst (e.g., 0.10 mM) is prepared in a UV-grade solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon).

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-800 nm).

-

Kinetic Studies: For monitoring reaction kinetics, spectra are recorded at regular time intervals.

| Parameter | Value | Reference |

| λmax 1 | 334 nm | |

| Molar Absorptivity (ε) at λmax 1 | 8750 M-1cm-1 | |

| λmax 2 (weak) | 514 nm | |

| Observed Catalyst Transformation Rate Constant (kobs) | 7.48 x 10-5 s-1 (in CH₂Cl₂ at 25°C) |

The strong absorbance at 334 nm is attributed to a metal-to-ligand charge transfer (MLCT) from the ruthenium center to the benzylidene ligand. The weaker band at longer wavelengths is also considered to be an MLCT transition.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of the catalyst, providing information about the accessibility of different oxidation states of the ruthenium center.

Experimental Protocol:

-

Instrumentation: A potentiostat with a three-electrode setup (working, reference, and counter electrodes).

-

Electrochemical Cell: A standard three-electrode cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Electrolyte Solution: A solution of the catalyst (e.g., 0.8 mM) in a dry, degassed solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, [N(nBu)₄][PF₆]).

-

Measurement: The potential is swept linearly from an initial to a final potential and then back at a specific scan rate (e.g., 20 to 2000 mV/s).

| Parameter | Value (vs. Fc/Fc+) | Reference |

| Oxidation Potential (Epa) | Varies with scan rate | |

| Reduction Potential (Epc) | Varies with scan rate |

Studies have shown a one-electron Ru(II)/Ru(III) oxidation process for Grubbs-type catalysts. The reversibility of this process is dependent on the scan rate and the specific ligands on the ruthenium center.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the catalyst.

Experimental Protocol:

-

Instrumentation: An XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα).

-

Sample Preparation: A thin film of the catalyst is deposited on a conductive substrate (e.g., silicon wafer or gold foil) or a powdered sample is pressed into a pellet. The sample is introduced into an ultra-high vacuum (UHV) chamber.

-

Measurement: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured by an electron energy analyzer. The binding energy is then calculated, which is characteristic of the element and its chemical environment.

-

Data Analysis: The resulting spectrum is a plot of the number of detected electrons versus their binding energy. High-resolution scans of the Ru 3d, Cl 2p, and P 2p regions provide detailed information about the electronic environment of these atoms.

Computational Insights into Electronic Properties

Density Functional Theory (DFT) and other computational methods have been instrumental in elucidating the electronic structure and reaction mechanisms of the Grubbs catalyst.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of the catalyst. The energy and composition of these orbitals determine the catalyst's ability to interact with olefin substrates. DFT calculations can provide valuable information on the HOMO-LUMO gap, which is related to the kinetic stability of the complex.

While specific HOMO-LUMO energy values for the first-generation Grubbs catalyst were not found in the provided search results, DFT studies on similar ruthenium carbene complexes indicate that the HOMO is typically centered on the Ru-C bond and the d-orbitals of the ruthenium atom, while the LUMO is often a π* orbital of the carbene ligand.

Bond Dissociation Energies and Activation Energies

Computational studies have been crucial in quantifying the energetics of the catalytic cycle.

| Parameter | Calculated Value (kcal/mol) | Reference |

| Phosphine (PCy₃) Bond Dissociation Energy | ~23-28 | |

| Activation Energy for Ruthenacyclobutane Formation | Varies with substrate |

The dissociation of a phosphine ligand is the rate-determining step for catalyst initiation, and its energy barrier has been a focus of many computational studies. The activation energy for the formation of the ruthenacyclobutane intermediate is also a critical parameter that influences the overall catalytic turnover frequency.

Logical Relationships and Workflows

The investigation of the electronic properties of the Grubbs catalyst involves a synergistic interplay between experimental and computational approaches.

Conclusion

The electronic properties of the first-generation Grubbs catalyst are a result of a delicate balance of steric and electronic factors. The electron-rich ruthenium center, the nature of the phosphine and carbene ligands, and the dynamic process of ligand dissociation all contribute to its remarkable catalytic activity in olefin metathesis. A thorough understanding of these properties, achieved through a combination of advanced experimental techniques and computational modeling, is essential for the continued development of more efficient and selective catalysts for a wide range of applications in chemical synthesis and drug development.

In-Depth Structural Characterization of [RuCl₂(PCy₃)₂(=CHPh)]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of the ruthenium complex dichloro[bis(tricyclohexylphosphine)]benzylideneruthenium(II), commonly known as Grubbs' first-generation catalyst. This landmark organometallic compound has been pivotal in the advancement of olefin metathesis, a powerful carbon-carbon double bond forming reaction with wide-ranging applications in organic synthesis and materials science.

Core Structural Features

The molecular structure of [RuCl₂(PCy₃)₂(=CHPh)] has been definitively established by single-crystal X-ray diffraction. The complex adopts a distorted square pyramidal geometry in the solid state. This geometry is a key factor influencing its reactivity and catalytic activity.

Crystallographic Data

The following table summarizes the key crystallographic parameters for [RuCl₂(PCy₃)₂(=CHPh)]. This data provides the fundamental basis for understanding the three-dimensional arrangement of the atoms within the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₄₃H₇₂Cl₂P₂Ru |

| Formula Weight | 822.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.827(3) |

| b (Å) | 20.730(4) |

| c (Å) | 15.518(3) |

| β (°) | 111.93(3) |

| Volume (ų) | 4426.9(14) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.233 |

Selected Bond Distances and Angles

The precise arrangement of the ligands around the central ruthenium atom is detailed in the following table of selected bond lengths and angles. These parameters are critical for computational modeling and for understanding the steric and electronic properties of the catalyst.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| Ru | C1 | 1.848(3) | ||

| Ru | P1 | 2.431(1) | ||

| Ru | P2 | 2.404(1) | ||

| Ru | Cl1 | 2.383(1) | ||

| Ru | Cl2 | 2.373(1) | ||

| Bond Angles | ||||

| P1 | Ru | P2 | 162.7(1) | |

| Cl1 | Ru | Cl2 | 163.8(1) | |

| C1 | Ru | P1 | 98.7(1) | |

| C1 | Ru | P2 | 98.6(1) | |

| C1 | Ru | Cl1 | 98.1(1) | |

| C1 | Ru | Cl2 | 98.1(1) |

Experimental Protocols

The structural characterization of [RuCl₂(PCy₃)₂(=CHPh)] relies on a combination of spectroscopic and crystallographic techniques. The detailed experimental protocols for the key methods are outlined below.

Single-Crystal X-ray Diffraction

The determination of the solid-state molecular structure of the catalyst is achieved through single-crystal X-ray diffraction analysis.

1. Crystal Growth:

-

Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex.

-

A common solvent system is a mixture of dichloromethane (B109758) and pentane (B18724). The complex is dissolved in a minimal amount of dichloromethane, and pentane is layered on top. Diffusion of the pentane into the dichloromethane solution over several days at room temperature or below yields well-formed single crystals.

2. Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations and potential crystal degradation.

-

A diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD area detector is commonly used.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of the complex in solution and for studying its dynamic behavior.

1. Sample Preparation:

-

A small amount of the complex (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CD₂Cl₂, C₆D₆) in an NMR tube.

-

The solution is prepared under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the air-sensitive complex.

2. ¹H NMR Spectroscopy:

-

The ¹H NMR spectrum provides information about the protons in the molecule.

-

The characteristic benzylidene proton signal appears as a downfield singlet.

-

The protons of the tricyclohexylphosphine (B42057) ligands give rise to a complex series of multiplets in the aliphatic region.

3. ³¹P{¹H} NMR Spectroscopy:

-

The proton-decoupled ³¹P NMR spectrum is crucial for characterizing the phosphine (B1218219) ligands.

-

For [RuCl₂(PCy₃)₂(=CHPh)], a single sharp resonance is observed, indicating that the two phosphine ligands are chemically equivalent in solution on the NMR timescale.

Visualizations

Experimental Workflow for Structural Characterization

The following diagram illustrates the logical flow of the experimental procedures employed in the structural characterization of [RuCl₂(PCy₃)₂(=CHPh)].

Signaling Pathway of Olefin Metathesis Initiation

The initiation of the catalytic cycle for olefin metathesis by Grubbs' first-generation catalyst involves the dissociation of a phosphine ligand to generate a more reactive 14-electron intermediate. This process is depicted in the following signaling pathway diagram.

Synthesis of First-Generation Grubbs Catalyst: A Technical Guide

Introduction

The first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]), is a pivotal organometallic compound that has revolutionized the field of olefin metathesis. Its discovery by Robert H. Grubbs, for which he was a co-recipient of the 2005 Nobel Prize in Chemistry, provided a more stable and functional group tolerant alternative to earlier metathesis catalysts. This guide provides an in-depth overview of the primary synthetic routes to this landmark catalyst, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway. It is intended for researchers and professionals in chemistry and drug development who require a practical understanding of the preparation of this essential catalytic tool.

Synthetic Pathways

There are two primary, well-documented methods for the synthesis of the first-generation Grubbs catalyst. The first is a multi-step synthesis commencing from ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O), which proceeds through key intermediates. The second is a more direct one-pot synthesis starting from dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃).

Multi-Step Synthesis from RuCl₃·nH₂O

This route offers a cost-effective approach utilizing a common ruthenium precursor. The synthesis involves three main steps:

-

Formation of the Ruthenium-Arene Dimer, [RuCl₂(p-cymene)]₂: Ruthenium(III) chloride is reacted with a substituted cyclohexadiene, typically α-phellandrene, in an alcohol solvent to form the dimeric ruthenium(II) arene complex.

-

Synthesis of the Ruthenium(0) Complex, Ru(p-cymene)(COD): The dimer is then reacted with 1,5-cyclooctadiene (B75094) (COD) in the presence of a weak base to yield a ruthenium(0) complex.

-

Formation of the Grubbs Catalyst: The final step involves the reaction of the Ru(0) complex with tricyclohexylphosphine (B42057) (PCy₃) and a benzylidene precursor, such as dichlorophenylmethane (PhCHCl₂), in a hydrocarbon solvent.

The overall transformation is depicted below:

One-Pot Synthesis from RuCl₂(PPh₃)₃

A more convergent approach involves a one-pot reaction starting from the readily available RuCl₂(PPh₃)₃.[1] This method circumvents the isolation of intermediates, offering a potentially more efficient, albeit sometimes lower yielding, pathway. The synthesis involves the sequential addition of phenyldiazomethane (B1605601) and tricyclohexylphosphine to a solution of RuCl₂(PPh₃)₃.

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of the first-generation Grubbs catalyst, with data extracted from various reported procedures.[2]

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | RuCl₃·nH₂O | α-Phellandrene | Ethanol (B145695) | Reflux | 3 - 6 | 64 - 88 |

| 2 | [RuCl₂(p-cymene)]₂ | 1,5-Cyclooctadiene, Na₂CO₃ | Ethanol | Reflux | 2 | ~73 |

| 3 | Ru(p-cymene)(COD) | PCy₃, PhCHCl₂ | Heptane | Room Temp. | 60 | 67 |

| 3 | Ru(p-cymene)(COD) | PCy₃, PhCHCl₂ | Benzene | Room Temp. | 40 | 70 |

| 3 | Ru(p-cymene)(COD) | PCy₃, PhCHCl₂ | Toluene | 50 | 18 | 75 |

| 3 | Ru(p-cymene)(COD) | PCy₃, PhCHCl₂ | Pentane (B18724) | 10 | 100 | 46 |

Experimental Protocols

Multi-Step Synthesis from RuCl₃·nH₂O

Materials and Equipment:

-

Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)

-

α-Phellandrene

-

Ethanol (absolute)

-

1,5-Cyclooctadiene (COD)

-

Sodium carbonate (Na₂CO₃)

-

Tricyclohexylphosphine (PCy₃)

-

Dichlorophenylmethane (PhCHCl₂)

-

Hydrocarbon solvent (e.g., heptane, benzene, or toluene)

-

Standard Schlenk line apparatus

-

Round-bottom flasks, condensers, and magnetic stir bars

-

Inert atmosphere (Nitrogen or Argon)

Step 1: Synthesis of [RuCl₂(p-cymene)]₂ [2][3]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add RuCl₃·nH₂O (e.g., 2.0 g) and ethanol (e.g., 80 mL).

-

Stir the mixture to dissolve the ruthenium salt.

-

Add α-phellandrene (e.g., 9.2 mL).

-

Heat the mixture to reflux and maintain for 3-6 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.

-

Cool the concentrated solution in a freezer overnight to precipitate the product.

-

Isolate the red-brown solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Ru(p-cymene)(COD) [2]

-

In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ from Step 1, 1,5-cyclooctadiene (COD), and anhydrous sodium carbonate in ethanol.

-

Reflux the mixture for approximately 2 hours.

-

After cooling to room temperature, remove the solvent under vacuum.

-

Extract the residue with a hydrocarbon solvent (e.g., pentane or hexane) and filter to remove inorganic salts.

-

Concentrate the filtrate and cool to induce crystallization.

-

Isolate the crystals by filtration and dry under vacuum.

Step 3: Synthesis of [RuCl₂(PCy₃)₂(=CHPh)] [2]

-

Under an inert atmosphere, dissolve the Ru(p-cymene)(COD) complex from Step 2 in a dry hydrocarbon solvent (e.g., heptane).

-

Add a solution of tricyclohexylphosphine (PCy₃) in the same solvent.

-

Add dichlorophenylmethane (PhCHCl₂).

-

Stir the reaction mixture at the desired temperature (ranging from 10°C to 80°C) for the specified time (10-100 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or NMR).

-

Upon completion, concentrate the reaction mixture.

-

Induce precipitation or crystallization of the purple solid product, for example, by the addition of a less-polar solvent like pentane or by cooling.

-

Isolate the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

One-Pot Synthesis from RuCl₂(PPh₃)₃

While a detailed, unified protocol is less commonly cited, the general procedure involves the following steps:[1]

-

Dissolve RuCl₂(PPh₃)₃ in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a freshly prepared solution of phenyldiazomethane at low temperature (e.g., -78°C).

-

After a short stirring period, add a solution of tricyclohexylphosphine.

-

Allow the reaction to warm to room temperature and stir for a defined period.

-

The product is typically purified by precipitation from a non-polar solvent (e.g., methanol (B129727) or pentane) followed by washing and drying.

Conclusion

The synthesis of the first-generation Grubbs catalyst can be accomplished through well-established multi-step or one-pot procedures. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The multi-step synthesis from RuCl₃·nH₂O is often favored for its cost-effectiveness and the ability to isolate and characterize intermediates, ensuring the quality of the final product. The one-pot synthesis offers a more direct route but may require more careful control of reaction conditions. Both pathways provide access to a catalyst that remains a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science.

References

An In-depth Technical Guide to the Stability and Handling of First-Generation Grubbs Catalyst

For Researchers, Scientists, and Drug Development Professionals

The first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride ([RuCl2(PCy3)2(=CHPh)]), is a landmark catalyst in the field of olefin metathesis. Its relative tolerance to air and a wide range of functional groups revolutionized the application of this powerful carbon-carbon double bond forming reaction in organic synthesis and materials science. This guide provides a comprehensive overview of the stability and handling of this pivotal catalyst, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Stability Profile

While considered more robust than many other olefin metathesis catalysts, the stability of the first-generation Grubbs catalyst is a critical factor in its successful application. Its decomposition is influenced by several factors, including exposure to air and moisture, temperature, solvent, and the presence of certain functional groups or impurities.

Air and Moisture Sensitivity

In its solid, crystalline form, the first-generation Grubbs catalyst is a purple solid that can be handled in the air for brief periods without significant decomposition.[1] However, for long-term storage, it is imperative to keep it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

In solution, the catalyst is significantly more susceptible to deactivation by oxygen and moisture.[2] Exposure to air can lead to oxidation and the formation of inactive ruthenium species.[3] The presence of water, even at low concentrations (ppm level), can cause a dramatic decrease in catalytic activity and yield.[4] For instance, in the ring-closing metathesis (RCM) of a diene in toluene (B28343), the addition of just 0.01% (100 ppm) of water can lead to a roughly 60% drop in yield.[4] At higher water concentrations (0.1-1% v/v), the reaction can be almost completely inhibited.[4]

Thermal Stability

The first-generation Grubbs catalyst exhibits moderate thermal stability. While reactions are often conducted at room temperature or slightly elevated temperatures (e.g., 40 °C), prolonged exposure to higher temperatures can lead to decomposition.[5] The melting point of the solid catalyst is reported to be 153 °C, at which point it decomposes.[6] In solution, thermal decomposition can lead to the formation of ruthenium-hydride species, which can promote undesired side reactions such as olefin isomerization.[5]

Solvent Compatibility and Decomposition Kinetics

The choice of solvent can significantly impact the stability and activity of the first-generation Grubbs catalyst. The catalyst's transformation, which includes dissociation of a phosphine (B1218219) ligand to form the active 14-electron species, dimerization, and decomposition, is solvent-dependent.[7] Halogenated solvents like dichloromethane (B109758) (CH2Cl2) and toluene are commonly used. Protic solvents such as primary alcohols can react with the catalyst, especially at elevated temperatures, to form inactive ruthenium hydride species.[3]

| Solvent | Temperature (°C) | Observed Transformation Rate Constant (k_obs) (s⁻¹) | Notes |

| Dichloromethane (CH2Cl2) | 25 | 7.48 x 10⁻⁵ | This value represents the overall catalyst transformation, including active species formation, dimerization, and decomposition.[7] |

| Toluene | 53 | 1.52 x 10⁻⁵ (thermal decomposition) | Observed rate constant for thermal decomposition under inert conditions.[2] |

Table 1: Quantitative Data on the Stability of First-Generation Grubbs Catalyst

Functional Group Tolerance

A significant advantage of the first-generation Grubbs catalyst is its tolerance towards a variety of functional groups. However, certain functionalities can inhibit or deactivate the catalyst. Strongly coordinating groups, such as amines and thiols, can bind to the ruthenium center and impede catalysis. While alcohols, aldehydes, ketones, and esters are generally well-tolerated, primary alcohols can lead to catalyst decomposition at elevated temperatures.[3][8]

| Functional Group | Compatibility | Notes and Representative Yields |

| Alcohols | Tolerated (with caution) | Primary and secondary allylic alcohols are suitable substrates for cross-metathesis.[9] However, primary alcohols can promote decomposition at higher temperatures.[3] |

| Aldehydes & Ketones | Tolerated | Generally well-tolerated in various metathesis reactions. |

| Esters | Tolerated | Primary allylic esters are compatible substrates.[9] |

| Amides | Tolerated | Generally compatible, though some electron-rich amides may show reduced reactivity due to chelation with the ruthenium center. |

| Ethers | Tolerated | Primary allylic ethers are suitable substrates.[9] |

| Halides | Tolerated | Primary allylic halides are compatible.[9] |

| Amines | Problematic | Can coordinate to the ruthenium center and inhibit catalysis. Protection of the amine or conversion to an ammonium (B1175870) salt is often necessary. |

| Thiols | Problematic | Strong coordination to the ruthenium center leads to catalyst deactivation. |

| Styrenes | Tolerated | Suitable substrates for cross-metathesis.[9] |

| Vinyl Boronates | Tolerated | Compatible with cross-metathesis reactions.[9] |

Table 2: Functional Group Compatibility of First-Generation Grubbs Catalyst

Experimental Protocols

Proper handling and adherence to established protocols are crucial for achieving optimal results with the first-generation Grubbs catalyst. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and thoroughly degassed prior to use.

General Handling and Storage Workflow

Caption: Workflow for handling and storing the first-generation Grubbs catalyst.

Protocol for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

Materials:

-

First-Generation Grubbs Catalyst

-

Diethyl diallylmalonate

-

Anhydrous, degassed dichloromethane (CH2Cl2)

-

Inert gas (Argon or Nitrogen)

-

Oven-dried glassware (Schlenk flask, syringe)

-

Magnetic stirrer

Procedure:

-

Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.

-

To a dry 25 mL Schlenk flask containing a magnetic stir bar, add diethyl diallylmalonate (100 mg, 0.416 mmol) under an inert atmosphere.[10]

-

Add anhydrous, degassed CH2Cl2 (4.2 mL) to the flask to achieve a substrate concentration of approximately 0.1 M.

-

In a separate vial, weigh the first-generation Grubbs catalyst (17.1 mg, 0.0208 mmol, 5 mol%) under an inert atmosphere.

-

Dissolve the catalyst in a minimal amount of anhydrous, degassed CH2Cl2 and draw the solution into a syringe.

-

Add the catalyst solution to the stirred solution of the diene via the syringe.

-

Stir the reaction mixture at room temperature under a positive pressure of inert gas for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate.

Protocol for Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (B1670491) (DCPD)

Materials:

-

First-Generation Grubbs Catalyst

-

Dicyclopentadiene (endo/exo mixture)

-

Anhydrous, degassed solvent (e.g., toluene or CH2Cl2)

-

Inert gas (Argon or Nitrogen)

-

Oven-dried glassware

-

Magnetic stirrer

Procedure:

-

Prepare the reaction vessel and solvent as described in the RCM protocol.

-

In a Schlenk flask under an inert atmosphere, dissolve dicyclopentadiene in the chosen solvent. The monomer to catalyst ratio will determine the degree of polymerization. For example, for a target degree of polymerization of 100, use a 100:1 molar ratio of DCPD to catalyst.

-

In a separate vial, prepare a stock solution of the first-generation Grubbs catalyst in the same anhydrous, degassed solvent.

-

Initiate the polymerization by rapidly injecting the catalyst solution into the vigorously stirred monomer solution.

-

The polymerization is typically exothermic and may proceed rapidly, leading to a significant increase in viscosity.

-

Allow the reaction to stir for a designated time (e.g., 1-4 hours) to ensure complete conversion.

-

Terminate the polymerization by adding an excess of a chain transfer agent, such as ethyl vinyl ether.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Reaction Mechanism and Pathways

The generally accepted mechanism for olefin metathesis catalyzed by the Grubbs catalyst is the Chauvin mechanism. This involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the olefin substrate.

The Chauvin Mechanism

Caption: A simplified representation of the Chauvin mechanism for olefin metathesis.

The catalytic cycle begins with the coordination of an olefin to the 14-electron active catalyst species (formed by the dissociation of a phosphine ligand), followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to either regenerate the starting materials or, by cleaving different bonds, produce a new olefin and a new metal carbene, thus propagating the metathesis reaction.

Catalyst Decomposition Pathway

Caption: Factors leading to the decomposition of the first-generation Grubbs catalyst.

Conclusion

The first-generation Grubbs catalyst remains a valuable tool in organic synthesis due to its versatility and relative ease of use. A thorough understanding of its stability profile and adherence to proper handling techniques are paramount for achieving high yields and reproducible results. By controlling exposure to air and moisture, selecting appropriate solvents and reaction temperatures, and being mindful of substrate functional group compatibility, researchers can effectively harness the power of this remarkable catalyst for a wide range of olefin metathesis transformations.

References

- 1. Thermally Stable, Latent Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. React App [pmc.umicore.com]

- 9. scilit.com [scilit.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Enduring Workhorse: A Technical Guide to the Functional Group Tolerance of Grubbs Catalyst 1st Generation

For Researchers, Scientists, and Drug Development Professionals

The advent of the first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, marked a paradigm shift in the field of olefin metathesis. Its remarkable stability and broad functional group tolerance compared to its predecessors opened up new avenues for the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. This in-depth technical guide provides a comprehensive overview of the functional group compatibility of this pioneering catalyst, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in leveraging its full potential.

Core Strengths and Limitations: A Quantitative Overview

The first-generation Grubbs catalyst exhibits remarkable tolerance towards a wide array of functional groups, a key attribute that has cemented its status as a valuable synthetic tool.[1][2] However, its activity can be attenuated or completely inhibited by certain functionalities, particularly those capable of strong coordination to the ruthenium center. The following tables summarize the catalyst's performance in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions with substrates bearing various functional groups.

Table 1: Functional Group Tolerance in Ring-Closing Metathesis (RCM)

| Functional Group | Substrate Example | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Observations & Citation |

| Ether | Diallyl ether | 5 | CH₂Cl₂ | 4 | >95 | Generally well-tolerated.[3] |

| Ester | Diethyl diallylmalonate | 2.5-5 | CH₂Cl₂ | 1-2 | 92-98 | High yields are consistently achieved.[3][4] |

| Ketone | Allyl(2-allyl-3-oxobutyl)silane | 5 | CH₂Cl₂ | 12 | 85 | Generally compatible, though chelation can sometimes slow the reaction.[5] |

| Alcohol (Secondary) | Diallylmethanol | 5 | CH₂Cl₂ | 12 | 90 | Secondary alcohols are well-tolerated.[6] |

| Alcohol (Primary) | (Z)-N-(4-hydroxybut-2-enyl)-N-tosylprop-2-en-1-amine | 5 | CH₂Cl₂ | 12 | 75 | Can lead to catalyst decomposition to form inactive ruthenium hydride species, especially at elevated temperatures.[7] |

| Amide (Tertiary) | N,N-Diallyl-4-methylbenzenesulfonamide | 4 | CH₂Cl₂ | 2 | 97 | Tertiary amides are generally well-tolerated.[3] |

| Amide (Secondary) | N-allyl-N-tosylacrylamide | - | - | - | Low | Prone to catalyst deactivation.[8] |

| Halogen (Cl, Br) | 4,4-dichloro-1,6-heptadiene | 5 | CH₂Cl₂ | 24 | 81 | Generally well-tolerated.[5] |

| Amine (Primary) | Diallylamine | - | - | - | Decomposition | Strong coordination leads to rapid catalyst decomposition.[9] |

Table 2: Functional Group Tolerance in Cross-Metathesis (CM)

| Functional Group | Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Observations & Citation |

| Ester | Allyl acetate | 1-octene | 5 | CH₂Cl₂ | 12 | 80 | Good yields are achievable.[6] |

| Ketone | Methyl vinyl ketone | 1-octene | 5 | CH₂Cl₂ | 12 | 65 | Lower yields with electron-deficient olefins. |

| Alcohol (Primary) | Allyl alcohol | 1-octene | 5 | CH₂Cl₂ | 12 | 78 | Can be successful, but catalyst decomposition is a concern.[6] |

| Ether | Allyl phenyl ether | 1-octene | 5 | CH₂Cl₂ | 12 | 82 | Generally well-tolerated.[6] |

| Halogen (Cl) | Allyl chloride | 1-octene | 5 | CH₂Cl₂ | 12 | 84 | Good compatibility.[6] |

| Amide | Acrylamide | 1-octene | - | - | - | Low | Significant catalyst inhibition is observed.[8] |

Experimental Protocols

To facilitate the systematic evaluation of the first-generation Grubbs catalyst's functional group tolerance, the following general experimental protocols for RCM and CM are provided. These are based on established procedures and can be adapted for specific substrates.

General Procedure for Ring-Closing Metathesis (RCM) Functional Group Tolerance Screening

Objective: To determine the efficiency of the first-generation Grubbs catalyst in cyclizing a diene substrate containing a specific functional group.

Materials:

-

First-generation Grubbs catalyst

-

Diene substrate (containing the functional group of interest)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Analytical instrumentation for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)

Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add the diene substrate (1.0 equiv).

-

Dissolution: Add anhydrous dichloromethane to achieve a substrate concentration of 0.05 M.

-

Catalyst Addition: To this solution, add the first-generation Grubbs catalyst (typically 2-5 mol%).

-

Reaction: Stir the reaction mixture at room temperature (or a specified temperature) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

-

Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

-

Workup: Concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and determine the isolated yield.

General Procedure for Cross-Metathesis (CM) Functional Group Tolerance Screening

Objective: To evaluate the performance of the first-generation Grubbs catalyst in the cross-metathesis of a functionalized olefin with a partner olefin.

Materials:

-

First-generation Grubbs catalyst

-

Functionalized olefin (Olefin 1)

-

Partner olefin (e.g., 1-octene, Olefin 2)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Analytical instrumentation for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)

Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add the functionalized olefin (1.0 equiv) and the partner olefin (1.0-1.2 equiv).

-

Dissolution: Add anhydrous dichloromethane to achieve a concentration of approximately 0.4 M with respect to the functionalized olefin.[6]

-

Catalyst Addition: Prepare a solution of the first-generation Grubbs catalyst (typically 5 mol%) in a small amount of anhydrous dichloromethane and add it to the reaction mixture.[6]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether and stir for 20 minutes to quench the catalyst.

-

Workup: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the purified product by NMR and mass spectrometry to determine the structure and calculate the isolated yield of the cross-metathesis product.

Visualizing the Core Processes: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of olefin metathesis and a key deactivation pathway for the first-generation Grubbs catalyst.

Conclusion

The first-generation Grubbs catalyst, despite the development of more active subsequent generations, remains a highly relevant and valuable tool in organic synthesis due to its robustness, ease of handling, and broad functional group tolerance.[1][10] This guide provides a quantitative and practical overview of its capabilities and limitations. By understanding the nuances of its reactivity with different functional groups and employing standardized protocols for its application, researchers can continue to harness the power of this pioneering catalyst for the efficient and predictable synthesis of a wide range of important molecules.

References

- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 2. Metathesis [sigmaaldrich.com]

- 3. Ring Closing Metathesis [organic-chemistry.org]

- 4. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 6. catapowerinc.com [catapowerinc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. React App [pmc.umicore.com]

An In-depth Technical Guide to the Initiation Pathway of the First-Generation Grubbs Catalyst

For researchers, scientists, and professionals in drug development, a thorough understanding of catalytic mechanisms is paramount for optimizing chemical syntheses. The first-generation Grubbs catalyst, a cornerstone in the field of olefin metathesis, proceeds through a well-studied initiation pathway to generate the active catalytic species. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams.

The initiation of the first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(CHPh)]), is predominantly governed by a dissociative mechanism.[1][2] This process involves the initial dissociation of one of the two bulky tricyclohexylphosphine (B42057) (PCy₃) ligands to create a highly reactive 14-electron intermediate. This intermediate is then free to coordinate with an incoming olefin substrate, thereby entering the catalytic cycle. While an associative pathway has been considered, kinetic and mechanistic studies have largely indicated that the dissociative route is the operative mechanism for this catalyst generation.[1]

Quantitative Kinetic Data

The rate of initiation is a critical factor in the overall efficiency of an olefin metathesis reaction. The dissociation of the phosphine (B1218219) ligand is often the rate-determining step.[1] The following table summarizes key kinetic parameters associated with the initiation of the first-generation Grubbs catalyst.

| Parameter | Value | Conditions | Source |

| Catalyst Transformation Rate Constant (kobs) | 7.48 x 10⁻⁵ s⁻¹ | 0.10 mM in CH₂Cl₂ at 25°C | [3] |

| Phosphine Exchange Rate Constant (kobs) | 9.6 s⁻¹ | at 80°C in toluene-d₈ | [3] |

| Catalyst Transformation after 72h | 5.1% | 0.1 M in CD₂Cl₂ at 25°C | [3] |

Experimental Protocols

The elucidation of the Grubbs catalyst initiation pathway has been made possible through a variety of sophisticated experimental techniques.

Kinetic Studies using UV-vis Spectroscopy:

The kinetics of the initiation process are commonly monitored using UV-visible spectroscopy.[3][4] This method relies on the different absorption spectra of the pre-catalyst and the active catalytic species.

-

Sample Preparation: A solution of the first-generation Grubbs catalyst (e.g., 0.10 mM) is prepared in a suitable dry solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., Argon).[3]

-

Data Acquisition: The UV-vis spectrum of the catalyst solution is recorded over time. The Grubbs first-generation catalyst exhibits a strong absorbance band around 334 nm, which can be attributed to a metal-to-ligand charge transfer (MLCT) band.[3] Changes in the absorbance at this wavelength are monitored to determine the rate of catalyst transformation.

-

Analysis: The observed rate constants (kobs) are calculated by fitting the absorbance versus time data to an appropriate kinetic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR spectroscopy is a powerful tool for directly observing the dissociation of the phosphine ligand.[3]

-

Sample Preparation: A solution of the catalyst (e.g., 0.1 M) is prepared in a deuterated solvent (e.g., CD₂Cl₂) in an NMR tube under an inert atmosphere.[3]

-

Data Acquisition: ³¹P NMR spectra are acquired at regular intervals. The chemical shifts of the phosphorus atoms in the coordinated and free phosphine ligands are distinct, allowing for their quantification.

-

Analysis: The relative integrals of the signals corresponding to the bound and free PCy₃ are used to determine the extent of ligand dissociation over time.

Visualizing the Initiation Pathway

The following diagrams illustrate the key steps in the initiation of the first-generation Grubbs catalyst.

Caption: Dissociative and associative initiation pathways of the 1st generation Grubbs catalyst.

The dissociative pathway begins with the rate-limiting dissociation of a tricyclohexylphosphine ligand to form a 14-electron intermediate.[1][5] This species then coordinates with the olefin substrate to form an alkene complex, which subsequently undergoes a [2+2] cycloaddition to form the key ruthenacyclobutane intermediate.[6] The associative pathway, while less favored for the first-generation catalyst, would involve the initial coordination of the olefin to the 16-electron pre-catalyst to form an 18-electron intermediate, followed by the loss of a phosphine ligand.

References

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Core Role of Phosphine Ligands in Grubbs Catalyst 1st Generation

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1st Generation Grubbs Catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]), has been a transformative tool in organic synthesis, particularly in the realm of olefin metathesis. Its remarkable functional group tolerance and stability have made it a cornerstone in the construction of complex molecular architectures relevant to drug discovery and materials science.[1] Central to the catalyst's performance are its two tricyclohexylphosphine (B42057) (PCy₃) ligands. This technical guide provides a comprehensive examination of the pivotal role these phosphine (B1218219) ligands play, focusing on their steric and electronic contributions to the catalyst's activity and stability. We delve into the dissociative mechanism that governs the catalytic cycle, present quantitative data on ligand parameters, and provide detailed experimental protocols for the synthesis of the catalyst and its application in a benchmark ring-closing metathesis (RCM) reaction.

The Dissociative Mechanism: The Heart of the Catalytic Cycle

The catalytic activity of the 1st Generation Grubbs Catalyst is predicated on a dissociative mechanism.[2] For the olefin metathesis to commence, one of the two phosphine ligands must first dissociate from the ruthenium center. This dissociation creates a vacant coordination site, allowing the incoming olefin substrate to bind and initiate the catalytic cycle.[2] This initial step is widely recognized as the rate-determining step of the overall reaction.[2]

The equilibrium between the 16-electron catalyst and the catalytically active 14-electron intermediate is a critical factor influencing the reaction kinetics. The propensity of a phosphine ligand to dissociate is governed by a combination of its steric bulk and electronic properties.

The Catalytic Cycle

The olefin metathesis reaction catalyzed by the 1st Generation Grubbs Catalyst proceeds through a well-established cycle of metallacyclobutane intermediates. The key steps are:

-

Initiation: Dissociation of one phosphine ligand to form a 14-electron intermediate.

-

Olefin Coordination: The olefin substrate coordinates to the vacant site on the ruthenium center.

-

[2+2] Cycloaddition: Formation of a metallacyclobutane intermediate.

-

[2+2] Retro-Cycloaddition: Cleavage of the metallacyclobutane to yield a new alkylidene and the first olefin product.

-

Second Olefin Coordination and Cycloaddition: The second olefin substrate binds, and a new metallacyclobutane is formed.

-

Final Retro-Cycloaddition: The final product is released, and the catalyst is regenerated.

References

Methodological & Application

Application Notes and Protocols: Grubbs Catalyst 1st Generation for Ring-Closing Metathesis (RCM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grubbs Catalyst 1st Generation, a benzylidene-bis(tricyclohexylphosphine)dichlororuthenium complex, is a landmark catalyst in the field of olefin metathesis.[1] Developed by Robert H. Grubbs, this air-tolerant catalyst has become a widely used tool in synthetic organic chemistry, particularly for ring-closing metathesis (RCM) reactions.[1] Its remarkable functional group tolerance and compatibility with a broad range of solvents have made it an invaluable asset in the synthesis of a diverse array of cyclic compounds, from common five- and six-membered rings to complex macrocycles relevant in drug discovery and natural product synthesis. This document provides detailed application notes and protocols for the effective use of the this compound in RCM.

Catalyst Properties and Handling

| Property | Description |

| Appearance | Purple solid |

| Formula | C₄₃H₇₂Cl₂P₂Ru |

| Molecular Weight | 822.96 g/mol |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758), toluene, and tetrahydrofuran. |

| Stability | The solid is relatively stable in air for short periods, but for long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Solutions of the catalyst are more susceptible to decomposition, especially when exposed to air and light. |

Handling Precautions:

-

For optimal results, use standard Schlenk techniques or a glovebox for handling the catalyst, especially when preparing stock solutions.

-

Use anhydrous and degassed solvents to minimize catalyst deactivation.

-

Avoid exposure of catalyst solutions to air and bright light.

Applications in Ring-Closing Metathesis (RCM)

The this compound is highly effective for the synthesis of a wide variety of cyclic structures through the intramolecular cyclization of dienes. The driving force for the reaction is often the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577) gas.

Synthesis of Carbocycles and Heterocycles

The catalyst is widely employed in the formation of five-, six-, and seven-membered rings, which are common structural motifs in many organic molecules.

| Substrate | Product | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |

| 1,6-Octadiene | Cyclohexene | 5 | Dichloromethane | 0.1 | 25 | 2 | >95 |

| Diethyl diallylmalonate | Diethyl cyclopent-3-ene-1,1-dicarboxylate | 5 | Dichloromethane | - | Room Temp | 1 | High Conversion |

| Diallyl ether | 2,5-Dihydrofuran | 0.4 | Dichloromethane | 2.5 | Room Temp | - | - |

| N-Tosyl-N,N-diallylamine | 1-Tosyl-2,5-dihydro-1H-pyrrole | 5 | Dichloromethane | 0.05 | 40 | 12 | 97 |

| Boc-diallylamine | tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | 5 | Dichloromethane | 0.05 | 40 | 24 | 85 |

Synthesis of Macrocycles

The this compound has also been successfully utilized in the synthesis of larger ring systems, which are prevalent in many biologically active natural products and pharmaceutical compounds. The success of macrocyclization often depends on employing high dilution conditions to favor the intramolecular RCM reaction over intermolecular oligomerization.

| Substrate | Product Ring Size | Catalyst Loading (mol%) | Solvent | Concentration (mM) | Temperature (°C) | Time (h) | Yield (%) |

| Diene precursor for a 9-membered lactone | 9 | 10 | Dichloromethane | - | Reflux | 48 | 65 |

| Diene precursor for a 14-membered lactone | 14 | 20 | Dichloromethane | 5 | Reflux | 72 | 78 |

Experimental Protocols

General Protocol for Ring-Closing Metathesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Diene substrate

-

This compound

-

Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Under an inert atmosphere, add the diene substrate to an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Solvent Addition: Add the anhydrous and degassed solvent to the flask to achieve the desired concentration (typically 0.005 M to 0.1 M for macrocyclization and higher for smaller rings).

-

Heating: Begin stirring and heat the solution to the desired temperature (often room temperature to reflux).

-

Catalyst Addition: In a separate vial under an inert atmosphere, weigh the this compound (typically 1-10 mol%). Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction mixture via a syringe.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and any unreacted starting material.

-

Detailed Protocol: RCM of Diethyl Diallylmalonate

This protocol provides a specific example for the synthesis of a five-membered ring.

Materials:

-

Diethyl diallylmalonate (100 mg, 0.416 mmol)

-

This compound (16 mg, 0.02 mmol, 4.8 mol%)

-

Anhydrous and degassed dichloromethane (CH₂Cl₂) (10 mL)

-

Diethyl ether

-

Silica gel

Procedure:

-

Under a nitrogen atmosphere, prepare a solution of the this compound (16 mg) in dry, degassed dichloromethane (10 mL) in a 25 mL flask containing a stir bar.

-

To this solution, add diethyl diallylmalonate (100 mg).

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.

-

After 1 hour, add diethyl ether (30 mL) to the reaction mixture.

-

Filter the mixture through a plug of silica gel to remove the majority of the ruthenium catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Analyze the crude product by GC-MS and ¹H NMR to determine the conversion to the desired diethyl cyclopent-3-ene-1,1-dicarboxylate.

-

If necessary, further purify the product by column chromatography on silica gel.

Visualizations

Caption: Catalytic cycle of Ring-Closing Metathesis with Grubbs 1st Generation Catalyst.

Caption: General experimental workflow for a Ring-Closing Metathesis (RCM) reaction.

References

Application Notes and Protocols for Cross-Metathesis Using Grubbs Catalyst 1st Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-metathesis (CM) is a powerful and versatile reaction in organic synthesis that enables the formation of new carbon-carbon double bonds by the exchange of substituents between two different olefins. This reaction is catalyzed by transition metal carbene complexes, with the Grubbs family of ruthenium catalysts being among the most widely used. The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, while perhaps less reactive than its successors, remains a valuable tool due to its accessibility and effectiveness in specific applications.[1][2] It demonstrates tolerance to a variety of functional groups and is compatible with a range of solvents, making it a popular choice in synthetic organic chemistry.[2]